molecular formula C10H18O3 B13534568 Methyl 3,3-dipropyloxirane-2-carboxylate

Methyl 3,3-dipropyloxirane-2-carboxylate

Cat. No.: B13534568
M. Wt: 186.25 g/mol
InChI Key: UQPUSYOLVODNDQ-UHFFFAOYSA-N
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Description

Methyl 3,3-dipropyloxirane-2-carboxylate is an oxirane (epoxide) derivative functionalized with a methyl ester group and two propyl substituents at the 3-position of the three-membered cyclic ether ring.

The structural uniqueness of this compound lies in its oxirane ring, which confers reactivity for ring-opening reactions, and the ester group, which enhances solubility in organic solvents. The dipropyl substituents may influence steric hindrance and lipophilicity, affecting its chemical behavior.

Properties

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

methyl 3,3-dipropyloxirane-2-carboxylate

InChI

InChI=1S/C10H18O3/c1-4-6-10(7-5-2)8(13-10)9(11)12-3/h8H,4-7H2,1-3H3

InChI Key

UQPUSYOLVODNDQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1(C(O1)C(=O)OC)CCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3,3-dipropyloxirane-2-carboxylate typically involves the reaction of a suitable precursor with an oxidizing agent. One common method is the epoxidation of an alkene using a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to optimize efficiency and scalability. Catalysts such as titanium silicalite-1 (TS-1) can be employed to enhance the reaction rate and selectivity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,3-dipropyloxirane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diols or carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can lead to the formation of different functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include diols, carboxylic acids, alcohols, alkanes, and various functionalized derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

Methyl 3,3-dipropyloxirane-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a precursor for pharmaceuticals and therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of methyl 3,3-dipropyloxirane-2-carboxylate involves its interaction with various molecular targets. The oxirane ring is highly reactive and can undergo ring-opening reactions with nucleophiles, leading to the formation of new bonds and functional groups. This reactivity is exploited in synthetic chemistry to create diverse molecular architectures.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties and reactivity of methyl 3,3-dipropyloxirane-2-carboxylate, we compare it with three analogous oxirane carboxylates:

Ethyl 3-Isopropyl-3-Methyloxirane-2-Carboxylate

  • Structure : Substituted with an ethyl ester group and a methyl-isopropyl branching at the 3-position.
  • Key Differences: The ethyl ester group increases molecular weight (compared to methyl) and may alter hydrolysis kinetics.
  • Synthetic Pathway : Similar to methyl esters, this compound is synthesized via acid chloride intermediates using reagents like (COCl)₂ and DMF, followed by esterification .

Methyl (2R,3S)-3-Phenyloxirane-2-Carboxylate

  • Structure : Features a phenyl group at the 3-position and a methyl ester.
  • Key Differences :
    • The aromatic phenyl group enhances π-π stacking interactions, increasing crystallinity compared to aliphatic propyl chains.
    • Molecular weight (178.18 g/mol) is lower than the dipropyl variant due to the absence of long alkyl chains .
  • Applications : Such aryl-substituted epoxides are often intermediates in asymmetric synthesis due to their chiral centers.

Potassium 3-Butyloxirane-2-Carboxylate

  • Structure : A potassium salt of an oxirane carboxylic acid with a butyl substituent.
  • Key Differences :
    • The carboxylate salt form increases water solubility, contrasting with the lipophilic methyl ester.
    • The butyl chain (shorter than dipropyl) may reduce steric effects but enhance flexibility in solution .

Comparative Data Table

Property This compound Ethyl 3-Isopropyl-3-Methyloxirane-2-Carboxylate Methyl (2R,3S)-3-Phenyloxirane-2-Carboxylate
Molecular Formula C₁₁H₁₈O₃ C₁₀H₁₆O₃ C₁₀H₁₀O₃
Molecular Weight (g/mol) ~198.26 (estimated) ~184.23 178.18
Substituents 3,3-dipropyl 3-isopropyl, 3-methyl 3-phenyl
Solubility Likely organic solvents (e.g., CH₂Cl₂) Similar to methyl esters Low water solubility due to aromatic group
Reactivity Moderate steric hindrance High steric hindrance Electrophilic ring-opening favored by phenyl group

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